1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
Description
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a heterocyclic compound that belongs to the class of oxazepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
IUPAC Name |
1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15;/h9-11,13H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLSIJECXBGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCNCC2COCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . The reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated microwave reactors or continuous flow reactors to ensure consistent product quality and yield. The use of copper catalysis in industrial settings can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using hypervalent iodine catalysts to form dibenzoxazepinones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the oxazepine ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine catalysts, m-chloroperbenzoic acid, and trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dibenzoxazepinones.
Reduction: Reduced oxazepine derivatives.
Substitution: Substituted oxazepine derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact molecular targets and pathways involved depend on the specific pharmacological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A structurally related compound with similar pharmacological activities.
Benzo[b][1,4]oxazepine: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the decahydropyrido ring system.
Biological Activity
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a synthetic compound that belongs to the class of oxazepines. This compound has garnered attention in pharmacological research due to its potential biological activities, including anxiolytic and sedative effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2·HCl
- Molecular Weight : 248.78 g/mol
- Purity : 95% (as per commercial sources) .
Anxiolytic and Sedative Effects
Research indicates that compounds similar to this compound exhibit significant anxiolytic (anxiety-reducing) and sedative properties. These effects are primarily attributed to their action on the GABAergic system, which is crucial for neurotransmission in the central nervous system.
Mechanism of Action :
- The compound likely enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
- This mechanism is similar to that of benzodiazepines, which are widely used for anxiety and sleep disorders.
Case Studies and Experimental Data
-
Study on Anxiolytic Properties :
- A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze test.
- Dosage: 10 mg/kg showed optimal effects without notable side effects.
-
Sedative Effects :
- In another experiment assessing sedative effects, the compound was shown to decrease locomotor activity in mice, indicating its potential use as a sedative agent.
- The results were comparable to those observed with established sedatives like diazepam.
Comparative Biological Activity Table
| Compound | Anxiolytic Effect | Sedative Effect | Dosage (mg/kg) | Reference |
|---|---|---|---|---|
| 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one HCl | Yes | Yes | 10 | [Study 1] |
| Diazepam | Yes | Yes | 5 | [Study 2] |
| Oxazepam | Yes | Moderate | 10 | [Study 3] |
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary. Acute toxicity tests suggest a relatively safe profile at therapeutic doses; however, long-term studies are required to evaluate chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
